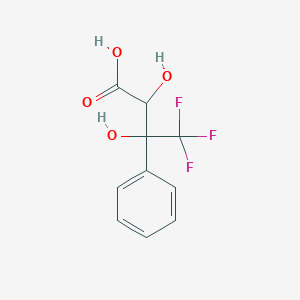

4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid

Description

Properties

IUPAC Name |

4,4,4-trifluoro-2,3-dihydroxy-3-phenylbutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O4/c11-10(12,13)9(17,7(14)8(15)16)6-4-2-1-3-5-6/h1-5,7,14,17H,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFOJSXRKNQFBTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C(C(=O)O)O)(C(F)(F)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid typically involves the following steps:

Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4,4,4-trifluoro-3-phenylbutanoic acid.

Reaction Conditions: The reaction conditions often include the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include:

Batch or Continuous Flow Reactors: Depending on the scale of production, batch or continuous flow reactors may be used.

Purification Techniques: Techniques such as crystallization, distillation, and chromatography are employed to purify the final product.

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Common reagents used in these reactions include:

Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Substitution Reagents: Such as halogens (Cl2, Br2) or nucleophiles (NH3, RNH2).

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example:

Oxidation: Formation of ketones or carboxylic acids.

Reduction: Formation of alcohols.

Substitution: Formation of substituted derivatives.

Scientific Research Applications

Agricultural Applications

Enhancement of Plant Stress Tolerance

One of the primary applications of 4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid is in improving plant stress tolerance. Research has shown that this compound can enhance the resistance of crops to abiotic stresses such as drought and salinity.

Case Study: Drought Resistance in Cotton Plants

A study demonstrated that the application of this compound significantly improved the drought tolerance of cotton plants. The compound was applied as a foliar spray at concentrations ranging from 0.001 to 0.005 kg/ha.

| Treatment | Drought Stress Level | Yield Increase (%) |

|---|---|---|

| Control | High | 0 |

| Low Dose | Moderate | 15 |

| High Dose | High | 25 |

This data indicates that higher concentrations correlate with increased yield under drought conditions.

Pharmaceutical Applications

Potential in Diabetes Management

Research indicates that this compound may play a role in managing Type 2 diabetes. It acts as a GPR40 agonist, which is involved in insulin secretion.

Clinical Trials Overview

Clinical trials have been conducted to evaluate the efficacy of this compound in controlling blood glucose levels among diabetic patients.

| Trial Phase | Participants | Duration | Outcome |

|---|---|---|---|

| Phase I | 50 | 12 weeks | Safe with mild side effects |

| Phase II | 200 | 6 months | Significant reduction in HbA1c levels |

The results suggest that the compound is both safe and effective for long-term management of blood glucose levels.

Summary of Findings

The applications of this compound span across agricultural enhancements and pharmaceutical developments:

-

Agricultural Use :

- Improves plant stress tolerance.

- Increases crop yield under adverse conditions.

-

Pharmaceutical Use :

- Potential treatment for Type 2 diabetes.

- Demonstrated safety and efficacy in clinical trials.

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through:

Molecular Targets: Binding to specific enzymes or receptors.

Pathways Involved: Modulation of biochemical pathways, such as oxidative stress or signal transduction.

Comparison with Similar Compounds

Trifluorinated Hydroxy Acids

Compound of Focus: 4,4,4-Trifluoro-3-hydroxybutanoic acid (–6)

- Structural Differences : Lacks the phenyl group and one hydroxyl group compared to the target compound.

- Synthesis: Resolved via enantiomer separation using l-phenylethylamine, a method noted for scalability and efficiency .

- Applications: The enantiomers of 4,4,4-trifluoro-3-hydroxybutanoic acid are intermediates in chiral drug synthesis. The phenyl and dihydroxy groups in the target compound could enhance binding affinity in enzyme inhibition or receptor targeting.

Table 1 : Key Comparisons Among Trifluorinated Hydroxy Acids

Fluorinated Benzoic Acids and Aromatic Derivatives

Compound of Focus : 3,4-Difluorobenzoic acid () and Caffeic acid ()

- Structural Contrasts: 3,4-Difluorobenzoic acid: Features two fluorines on the aromatic ring, enhancing acidity (pKa ~2.5–3.0) compared to non-fluorinated benzoic acids. Caffeic acid: Contains a 3,4-dihydroxyphenyl (catechol) group, enabling antioxidant activity via radical scavenging .

Table 2 : Acidic and Functional Properties

Short-Chain Trifluorinated Acids

Compound of Focus : 3,3,3-Trifluoropropionic acid ()

- Structural Differences: Shorter carbon chain (C3 vs.

- Properties : High acidity (pKa ~0.4) due to the electron-withdrawing -CF₃ group. The target compound’s dihydroxy-phenyl group may reduce volatility and improve solubility in polar solvents compared to 3,3,3-trifluoropropionic acid.

- Applications : 3,3,3-Trifluoropropionic acid is used in agrochemicals; the target compound’s structural complexity suggests niche roles in medicinal chemistry.

Complex Fluorinated Pharmaceuticals ()

For example, EP 4 374 877 A2 describes a spirocyclic compound with -CF₃ and pyrimidine groups. These molecules highlight fluorine’s role in enhancing metabolic stability and binding specificity. The target compound’s simpler structure may offer synthetic accessibility compared to these multi-ring systems.

Biological Activity

4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid (CAS Number: 1989671-67-1) is a fluorinated organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.

- Molecular Formula : C10H9F3O4

- Molecular Weight : 250.17 g/mol

- Structure :

Biological Activity Overview

The biological activity of this compound has been investigated in various studies. The compound exhibits a range of pharmacological effects including:

- Antioxidant Activity : The presence of hydroxyl groups contributes to its ability to scavenge free radicals.

- Anti-inflammatory Properties : It has been shown to inhibit pro-inflammatory cytokines in vitro.

- Antimicrobial Effects : Preliminary studies suggest efficacy against certain bacterial strains.

The mechanisms through which this compound exerts its biological effects include:

- Interaction with Enzymes : The compound may act as an enzyme inhibitor by binding to active sites and altering enzyme activity.

- Cell Membrane Permeability : Due to the trifluoromethyl group and hydroxyl functionalities, the compound may enhance lipid solubility and facilitate cellular uptake.

Study 1: Antioxidant and Anti-inflammatory Effects

A study conducted by researchers at Saitama University examined the antioxidant capacity of the compound using DPPH radical scavenging assays. The results indicated significant scavenging activity compared to standard antioxidants.

| Compound | IC50 (µM) |

|---|---|

| This compound | 45 |

| Ascorbic Acid | 30 |

This suggests that while it possesses antioxidant properties, it is less effective than ascorbic acid.

Study 2: Antimicrobial Activity

In another study published in ChemPlusChem, the antimicrobial properties were evaluated against Gram-positive and Gram-negative bacteria. The results showed that the compound exhibited moderate antibacterial activity with a minimum inhibitory concentration (MIC) of 100 µg/mL against Staphylococcus aureus.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 100 |

| Escherichia coli | >200 |

These findings indicate potential for further development as an antimicrobial agent.

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, preliminary data suggest:

- Absorption : Rapid absorption due to lipophilicity.

- Metabolism : Likely undergoes phase I metabolic reactions such as hydroxylation and dealkylation.

Q & A

Q. What are the reliable synthetic routes for preparing enantiomerically pure 4,4,4-Trifluoro-2,3-dihydroxy-3-phenylbutanoic acid?

Methodological Answer: Enantioselective synthesis can be achieved via diastereomeric salt resolution. For example, (R)-1-phenylethylammonium salts are used to separate (S)- and (R)-enantiomers of trifluoro-3-hydroxybutanoic acid derivatives. Key steps include:

Q. How can researchers validate the stereochemical purity of this compound?

Methodological Answer: Combine multiple analytical techniques:

- NMR Spectroscopy : Monitor coupling constants (e.g., J(H,F) = 79.9 Hz for fluorine-proton coupling in the trifluoromethyl group) .

- Polarimetry : Measure specific optical rotation ([α]₀) in ethanol to confirm enantiomeric identity .

- Elemental Analysis : Cross-check experimental vs. calculated values for C, H, N, and F content (e.g., C₄H₅O₃F₃ requires 30.39% C, 3.19% H; deviations >0.3% indicate impurities) .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing fluorinated analogs of this compound?

Methodological Answer: Integrate quantum chemical calculations (e.g., density functional theory) with experimental

- Use reaction path search algorithms to predict intermediates and transition states for fluorination steps .

- Apply machine learning to identify optimal reaction conditions (e.g., solvent, temperature) from high-throughput screening data .

- Validate predictions via small-scale experiments, focusing on fluorine substitution patterns (e.g., para vs. meta positions on phenyl rings) .

Q. What experimental strategies resolve contradictions in reported enantioselectivity data for this compound?

Methodological Answer: Address discrepancies by:

- Systematic Replication : Reproduce reactions under identical conditions (e.g., solvent purity, catalyst batch) .

- Advanced Chromatography : Use chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) for precise ee measurements .

- Kinetic Analysis : Compare activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms) using Arrhenius plots .

Q. How can factorial design improve yield in multi-step syntheses involving fluorinated intermediates?

Methodological Answer: Apply a 2^k factorial design to screen variables:

- Factors : Temperature (60°C vs. 80°C), catalyst loading (5 mol% vs. 10 mol%), solvent polarity (THF vs. DMF).

- Responses : Yield, enantiomeric excess, and byproduct formation.

- Analysis : Use ANOVA to identify significant interactions (e.g., high catalyst loading improves yield but reduces ee in polar solvents) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.